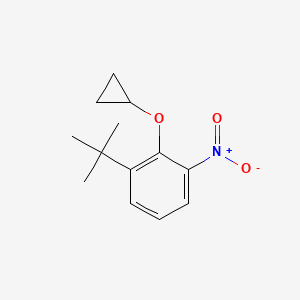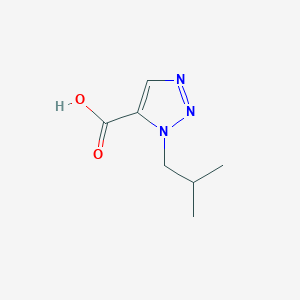![molecular formula C11H14F3N3O2 B14854860 Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate](/img/structure/B14854860.png)
Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate: is an organic compound with the molecular formula C11H14F3N3O2 and a molecular weight of 277.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a tert-butyl carbamate group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate typically involves the reaction of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrimidine ring can be subjected to oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine and carboxylic acid .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug design .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions with target proteins, influencing their function .
Comparación Con Compuestos Similares
Tert-butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Tert-butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate: Contains a trimethylsilyl group and a furo[3,2-b]pyridine ring.
Uniqueness: Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate is unique due to the presence of both a trifluoromethyl group and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H14F3N3O2 |
|---|---|
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
tert-butyl N-[[2-(trifluoromethyl)pyrimidin-5-yl]methyl]carbamate |
InChI |
InChI=1S/C11H14F3N3O2/c1-10(2,3)19-9(18)17-6-7-4-15-8(16-5-7)11(12,13)14/h4-5H,6H2,1-3H3,(H,17,18) |
Clave InChI |
RSJHLUVCSDHPPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CN=C(N=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)
![[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid](/img/structure/B14854785.png)
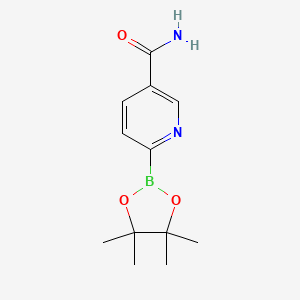
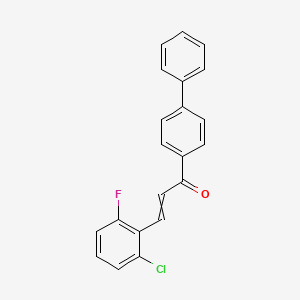
![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
![(1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B14854810.png)
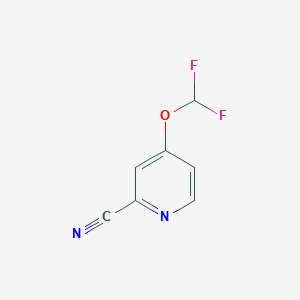



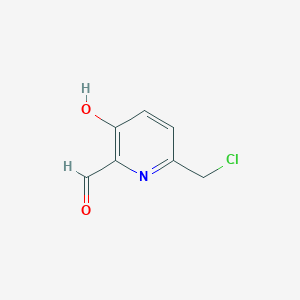
![5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
